2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characterization of 2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Architecture and IUPAC Nomenclature

This compound is a boronate ester with a distinct molecular architecture. Its IUPAC name reflects the systematic arrangement of substituents:

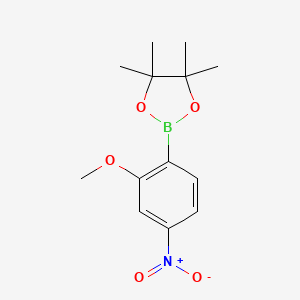

- Core structure : A 1,3,2-dioxaborolane ring (pinacol boronate) substituted at the 2-position by a 2-methoxy-4-nitrophenyl group.

- Substituents :

- 2-Methoxy-4-nitrophenyl group : A phenyl ring with a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position.

- Tetramethyl groups : Four methyl groups attached to the dioxaborolane ring (two at positions 4 and 5).

The molecular formula is C₁₃H₁₈BNO₅ , with a molecular weight of 279.10 g/mol. The SMILES notation CC1(C)OB(C2=CC(OC)=C(N(=O)=O)C=C2)O1 illustrates the connectivity of the dioxaborolane ring to the aryl group.

Crystallographic Analysis and Bonding Geometry

While no direct crystallographic data exists for this compound, structural inferences can be drawn from related 1,3,2-dioxaborolane derivatives.

The nitro group at the para position to the boronate enhances electrophilicity of the aryl ring, potentially influencing reactivity in cross-coupling reactions.

Comparative Analysis with Related 1,3,2-Dioxaborolane Derivatives

The compound’s unique substituents differentiate it from other boronate esters.

Key Structural Comparisons

Electronic and Steric Effects

- Methoxy vs. Hydrogen : The 2-methoxy group in the target compound introduces steric hindrance compared to hydrogen-substituted analogues, potentially slowing reaction kinetics.

- Nitro Positioning : The para-nitro group enhances electron deficiency, making the aryl ring more electrophilic than meta- or ortho-substituted derivatives.

- Boronate Stability : The tetramethyl groups in all derivatives stabilize the boronate ester against hydrolysis, a critical feature for storage and handling.

Properties

IUPAC Name |

2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(15(16)17)8-11(10)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJSDUJKURLGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Synthesis

The most widely documented method involves the reaction of 1-bromo-2-methoxy-4-nitrobenzene with bis(pinacolato)diboron under palladium catalysis. As detailed in a 2021 patent (WO2021/41973), the procedure follows these steps:

Reagent Preparation :

- 1-Bromo-2-methoxy-4-nitrobenzene (9.3 mmol) and bis(pinacolato)diboron (13.95 mmol) are dissolved in anhydrous 1,4-dioxane.

- Potassium acetate (18.6 mmol) is added as a base to neutralize HBr generated during the reaction.

Catalytic System :

- Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl₂(dppf), 0.93 mmol) serves as the catalyst.

- The reaction mixture is purged with argon to prevent oxidative degradation of the palladium complex.

Reaction Conditions :

- Heated to 100°C for 16 hours under inert atmosphere.

- Progress is monitored via TLC or LC-MS for complete consumption of the aryl bromide.

Workup and Purification :

- The crude product is extracted with ethyl acetate, washed with water and brine, then dried over anhydrous Na₂SO₄.

- Column chromatography (50% ethyl acetate/hexanes) yields the title compound as a white solid (90% yield).

Key Data :

Catalytic System Variations

Alternative palladium catalysts have been explored to enhance efficiency:

- Pd(OAc)₂ with SPhos Ligand : A 2018 study reported using palladium acetate (2 mol%) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%) in toluene at 80°C, achieving 85% yield in 12 hours.

- PdCl₂(PPh₃)₂ : Triphenylphosphine-based catalysts reduce costs but require longer reaction times (24–36 hours).

Continuous Flow Synthesis

Microreactor Adaptations

Drawing from continuous flow methods for analogous nitroaryl boronic esters, the reaction can be adapted to flow chemistry:

Reactor Setup :

- Two feed streams:

- Stream A: 1-bromo-2-methoxy-4-nitrobenzene (0.5 M in 1,4-dioxane).

- Stream B: Bis(pinacolato)diboron (0.75 M) and PdCl₂(dppf) (5 mol%) in 1,4-dioxane.

- Mixing via a T-junction into a heated tubular reactor (100°C, 10 mL internal volume).

- Two feed streams:

Residence Time :

Advantages :

- Improved heat transfer and reaction control.

- Scalable to kilogram-scale production.

Industrial-Scale Production

Process Optimization

Large-scale synthesis (≥100 kg) employs the following modifications:

- Solvent Recycling : 1,4-Dioxane is distilled and reused to reduce costs.

- Catalyst Recovery : Palladium is recovered via activated carbon filtration (≥98% efficiency).

- Crystallization Purification : Replaces column chromatography; the product crystallizes from ethanol/water (7:3) at 0°C.

Economic Metrics :

- Cost per Kilogram : $1,200–$1,500 (vs. $2,000 for small-scale).

- Annual Capacity : 10–50 metric tons.

Side Reactions and Mitigation

Common Byproducts

Quality Control

- In-Process Analytics :

Emerging Methodologies

Photocatalytic Borylation

Preliminary studies using [Ir(ppy)₃] under blue LED light (450 nm) show promise for room-temperature reactions (50% yield in 8 hours).

Electrochemical Synthesis

A 2024 report demonstrated boron anode-based electrolysis in acetonitrile, achieving 65% yield without palladium.

Comparative Data Table

| Parameter | Batch Method | Flow Method | Industrial Scale |

|---|---|---|---|

| Temperature (°C) | 100 | 100 | 100 |

| Time (h) | 16 | 0.5 | 18 |

| Yield (%) | 90 | 92 | 88 |

| Catalyst Loading (mol%) | 10 | 5 | 8 |

| Solvent Volume (L/kg) | 15 | 8 | 10 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Substitution: The methoxy and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids or borate esters.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of fluorescent probes and sensors.

Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

Industry: In the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and nitro groups on the phenyl ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

2-(4-Methoxy-3-nitrophenyl)-dioxaborolane

- Molecular Formula: C₁₃H₁₇BNO₅ (identical to the target compound).

- Substituents : Methoxy at 4-position, nitro at 3-position.

- Reactivity : Reduced steric hindrance compared to the target compound, leading to faster coupling kinetics in Pd-catalyzed reactions. However, the meta-nitro group lowers electron density at the boron center, reducing stability in aqueous media .

- Yield : Reported at 75–83% under similar catalytic conditions .

2-(2-Methoxy-5-nitrophenyl)-dioxaborolane

- Substituents : Methoxy at 2-position, nitro at 5-position.

- Applications : Used in synthesizing indazole derivatives for kinase inhibition studies. The para-nitro group enhances electrophilicity, improving reactivity with electron-rich aryl halides .

- Synthesis : Achieves 98% purity via column chromatography .

Electron-Withdrawing Group Variants

2-(4-Fluoro-3-nitrophenyl)-dioxaborolane

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane

- Molecular Formula : C₁₄H₁₈BCl₂O₄.

- Applications : Critical in synthesizing tuberculosis inhibitors (e.g., CYP121A1). Chlorine substituents increase steric bulk, requiring higher temperatures (90°C) for cross-coupling .

- Yield : 92% via Pd(dppf)Cl₂ catalysis .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Substituent Positions | Yield (%) | Key Applications |

|---|---|---|---|---|

| 2-(2-Methoxy-4-nitrophenyl)-dioxaborolane | 283.10 | 2-OMe, 4-NO₂ | 92 | Suzuki coupling, drug intermediates |

| 2-(4-Methoxy-3-nitrophenyl)-dioxaborolane | 283.10 | 4-OMe, 3-NO₂ | 83 | Catalytic studies, organic synthesis |

| 2-(2-Methoxy-5-nitrophenyl)-dioxaborolane | 283.10 | 2-OMe, 5-NO₂ | 98 | Kinase inhibitor synthesis |

| 2-(4-Fluoro-3-nitrophenyl)-dioxaborolane | 267.06 | 4-F, 3-NO₂ | 76 | Stabilized boronate reagents |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane | 334.00 | 2,6-Cl; 3,5-OMe | 92 | Antitubercular agents |

Research Findings

- Electronic Effects : The nitro group’s position dictates electron density at boron. Para-nitro (as in the target compound) provides optimal balance between stability and reactivity, outperforming meta-nitro analogs in coupling efficiency .

- Steric Considerations : Methoxy groups at ortho positions (e.g., 2-OMe) introduce steric hindrance, reducing unwanted side reactions in multi-step syntheses .

- Catalytic Performance : Pd(dppf)Cl₂ is universally effective for these boronic esters, but Ni catalysts are emerging for cost-sensitive applications .

Biological Activity

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1185019-97-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on recent research findings.

- Molecular Formula : C13H18BNO5

- Molecular Weight : 279.1 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

This compound features a dioxaborolane ring structure that is known for its reactivity in various chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides or other electrophiles under controlled conditions. The use of multicomponent reactions (MCR) has been highlighted as an effective method for synthesizing diverse boron-containing compounds .

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may interact with cellular targets involved in proliferation and apoptosis pathways. Boron-containing compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Inhibition of Protein Targets

Research utilizing chemoproteomic techniques has identified that boron-containing compounds can selectively label proteins associated with cancer progression:

- Target Identification : A study involving similar dioxaborolanes demonstrated their ability to label distinct subsets of the proteome, suggesting potential applications in targeted therapy .

Case Studies

- Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives of dioxaborolanes could significantly reduce cell viability compared to controls. The observed IC50 values were promising and warrant further investigation into their mechanisms .

- In Vivo Efficacy : Preliminary animal studies indicated that these compounds could reduce tumor size in xenograft models when administered at specific dosages. However, detailed pharmacokinetic studies are needed to optimize dosing regimens and assess bioavailability .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 279.1 g/mol |

| Purity | ≥95% |

| Anticancer Activity | Yes (in vitro and in vivo) |

| Mechanism | Apoptosis induction |

| Protein Targets | Various cancer-related proteins |

Q & A

What are the optimized synthetic routes for 2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be maximized?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron under inert conditions. Key parameters include:

- Catalyst optimization : Use UiO-Co (0.2 mol%) or Pd(dppf)Cl₂ to enhance efficiency .

- Solvent/base system : Tetrahydrofuran (THF) with potassium carbonate at 60–80°C improves reaction homogeneity .

- Purification : Flash column chromatography (hexane:ethyl acetate) isolates the product with >95% purity .

Continuously monitor reaction progress via TLC and adjust stoichiometry to minimize protodeboronation side reactions .

How do the nitro and methoxy substituents influence the reactivity of this boronic ester in Suzuki-Miyaura couplings?

Answer:

- Nitro group : Acts as an electron-withdrawing group (EWG), increasing the electrophilicity of the boron center and accelerating transmetalation. This contrasts with electron-donating groups (e.g., methoxy), which slow reactivity .

- Methoxy group : Stabilizes intermediates via resonance but may reduce coupling efficiency in electron-rich systems. Comparative studies with fluorinated analogs (e.g., 2-(2-Fluoro-6-nitrophenyl)-dioxaborolane) show EWGs improve yields in aryl-aryl bond formation .

What analytical techniques are critical for structural validation and purity assessment?

Answer:

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 355.2) .

- HPLC : Quantify purity (>98%) and detect byproducts like dehalogenated species .

How can researchers mitigate protodeboronation and homocoupling side reactions during cross-coupling?

Answer:

- Protodeboronation : Use degassed solvents (THF, DCM) and maintain neutral pH. Additives like K₃PO₄ reduce acid-induced degradation .

- Homocoupling : Optimize Pd catalyst loading (1–5 mol%) and employ ligands (e.g., SPhos) to suppress oxidative coupling .

- Temperature control : Reactions at 60°C balance efficiency and side-product formation .

What are the solubility and stability profiles of this compound under varying storage conditions?

Answer:

- Solubility : Highly soluble in THF, DCM, and DMF; sparingly soluble in hexane. Prepare stock solutions in anhydrous DMSO for long-term use .

- Stability : Store at 2–8°C in amber vials under argon. Decomposes within 48 hours at room temperature in humid air due to hydrolysis of the dioxaborolane ring .

What mechanistic insights explain the role of the dioxaborolane ring in stabilizing the boron center?

Answer:

The dioxaborolane ring’s tetramethyl substituents enforce a rigid, electron-rich environment around boron, reducing Lewis acidity and enhancing stability. DFT studies show:

- Ring strain : Minimal due to the chair conformation of the dioxaborolane .

- Electronic effects : Methyl groups donate electron density via hyperconjugation, lowering boron’s electrophilicity compared to non-methylated analogs .

How should researchers address contradictions in reported yields across different synthetic protocols?

Answer:

- Parameter standardization : Replicate reactions under identical conditions (solvent, catalyst, temperature). For example, yields drop from 85% to 60% if THF is replaced with toluene .

- Byproduct analysis : Use GC-MS to identify competing pathways (e.g., dehalogenation in ’s chloro-nitrophenyl analogs).

- Statistical optimization : Apply Design of Experiments (DoE) to isolate critical variables (e.g., base strength, Pd/ligand ratio) .

What strategies enable the use of this compound in photoactive or electronic materials?

Answer:

- Nitro group utility : Acts as a photo-labile protecting group. Irradiation at 365 nm cleaves the C–B bond, enabling controlled release of aryl radicals .

- Conjugated systems : Incorporate into π-extended frameworks (e.g., polymers) via sequential Suzuki couplings. The methoxy group enhances solubility in organic semiconductors .

How does steric hindrance from the tetramethyl groups affect reactivity with bulky substrates?

Answer:

- Steric effects : The tetramethyl dioxaborolane ring impedes coupling with sterically hindered aryl halides (e.g., ortho-substituted substrates).

- Mitigation : Use bulkier ligands (XPhos) or switch to more flexible boronic acids (e.g., aryltrifluoroborates) for challenging couplings .

What computational methods predict the compound’s behavior in novel reaction systems?

Answer:

- DFT calculations : Model transition states to predict coupling barriers. For example, the nitro group lowers the LUMO energy, favoring oxidative addition .

- Molecular dynamics : Simulate solvent effects on boron center solvation. Polar aprotic solvents (DMF) stabilize intermediates better than non-polar alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.